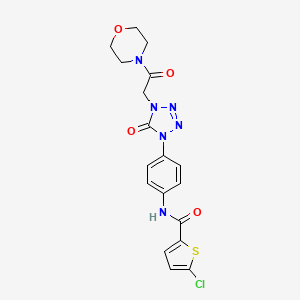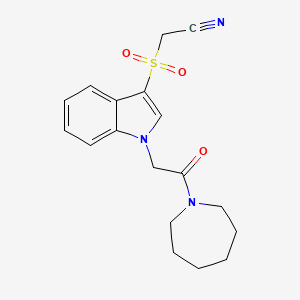
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a complex organic molecule that features an indole core, which is a structure common in many natural products and pharmaceuticals. The molecule is further modified with a sulfonyl group attached to the indole ring and an azepan (heptamino) ring linked through an oxoethyl chain. This structure suggests potential for a variety of chemical interactions and biological activities.
Synthesis Analysis
While the specific synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is not detailed in the provided papers, the interaction of acetonitrile with trifluoromethanesulfonic acid as described in paper could potentially be a step in the synthesis of similar compounds. The formation of various cations and neutral compounds in this reaction indicates the reactivity of acetonitrile in the presence of strong acids, which could be utilized in the synthesis of complex molecules like the one .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The indole core provides aromatic stability, while the sulfonyl group could introduce electron-withdrawing properties, affecting the molecule's reactivity. The azepan ring adds a seven-membered cyclic amine, which could contribute to the compound's three-dimensional conformation and potential binding properties.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The sulfonyl group, for instance, could participate in sulfonylation reactions, while the azepan ring could engage in nucleophilic substitution reactions due to its amine functionality. The presence of acetonitrile in the molecule might also suggest susceptibility to nucleophilic attack, as seen in the reactions described in paper , where acetonitrile interacts with trifluoromethanesulfonic acid to form various products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile would be influenced by its molecular structure. The compound is likely to be polar due to the presence of the sulfonyl group and the azepan ring's nitrogen, which could affect its solubility in polar solvents like acetonitrile. The spectroscopic characterization of similar compounds with sulfonyl groups, as mentioned in paper , suggests that such compounds can form complexes with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene in acetonitrile, indicating potential reactivity and solubility characteristics that could be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile, and its derivatives, are primarily involved in chemical synthesis. For instance, in the study of sulfonation of indoles, researchers found that using chlorosulfonic acid in acetonitrile leads to the efficient synthesis of various sulfonamide derivatives, which are key in creating a range of chemical compounds (Janosik et al., 2006). This type of chemical reaction is fundamental in medicinal chemistry and drug design.
Role in Heterocyclic Compound Formation
The compound also plays a role in the formation of heterocyclic compounds. In a study by Acheson et al. (1972), the interaction of indoles with dimethyl acetylenedicarboxylate in acetonitrile was shown to form benzazepines, a type of heterocyclic compound. This demonstrates its utility in synthesizing complex organic structures, which are crucial in the development of new pharmaceuticals and materials (Acheson et al., 1972).
Involvement in Triazole Formation
Moreover, the compound is involved in the synthesis of triazoles, as indicated in a study by Efimov et al. (2014). The research focused on the reactions of β-azolylenamines with sulfonyl azides in acetonitrile, leading to the formation of 1H-4-(azol-5-yl)-1,2,3-triazoles. Triazoles are a significant class of compounds with various applications in medicinal chemistry and agriculture (Efimov et al., 2014).
Sulfonyl Group Rearrangement
Another significant application is seen in the study of sulfonyl group rearrangement. Yamauchi et al. (2010) reported that 1,2-rearrangement of a sulfonyl group occurs in 1-sulfonyl-1,2,3-triazoles treated with 4-dimethylaminopyridine in acetonitrile. This rearrangement is important in organic synthesis and drug design, offering pathways to synthesize new molecular structures (Yamauchi et al., 2010).
Eigenschaften
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c19-9-12-25(23,24)17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMWQCKIAVTOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)
![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)
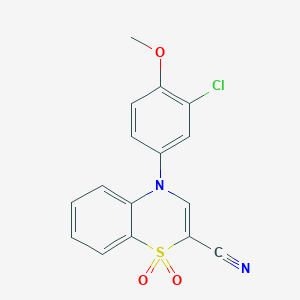
![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)

![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)
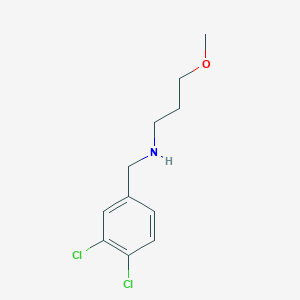
![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)
![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)
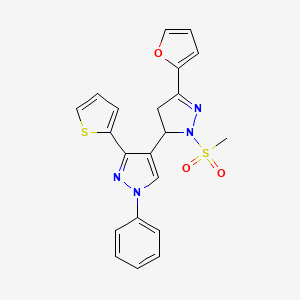

![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)
